molecular formula C17H27NO4 B1676499 メチプラノロール CAS No. 22664-55-7

メチプラノロール

カタログ番号: B1676499
CAS番号: 22664-55-7
分子量: 309.4 g/mol
InChIキー: BQIPXWYNLPYNHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications

1. Treatment of Glaucoma and Ocular Hypertension

Metipranolol is primarily indicated for the reduction of elevated intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension. It is administered topically as an eye drop solution, typically in concentrations ranging from 0.1% to 0.6%. Clinical studies have shown that metipranolol effectively lowers intraocular pressure by approximately 20% to 29% from baseline measurements, comparable to other beta-blockers such as timolol and levobunolol .

2. Neuroprotective Effects

Recent research indicates that metipranolol may possess neuroprotective properties that extend beyond its primary use in managing intraocular pressure. Studies have demonstrated that metipranolol can attenuate retinal ganglion cell damage caused by ischemia-reperfusion injury. This neuroprotective effect has been observed through various experimental models, where metipranolol was shown to partially counteract cell loss and enhance neuronal viability under stress conditions .

Case Studies and Research Findings

1. Retinal Blood Flow Studies

A study conducted on healthy subjects assessed the effects of metipranolol on retinal circulation. The results indicated that both systemic and topical applications of metipranolol led to increased retinal blood flow velocities, suggesting potential benefits for patients with compromised retinal perfusion . The study highlighted significant improvements in arteriovenous passage time and capillary blood velocity post-application.

2. Adverse Reactions

While metipranolol is generally well-tolerated, some adverse reactions have been documented. A review of patient data indicated that approximately 57.6% of patients experienced adverse drug reactions related to metipranolol treatment, including transient ocular discomfort upon instillation . Continuous monitoring and patient education are essential to manage these potential side effects effectively.

Comparative Efficacy

To provide a clearer understanding of metipranolol's efficacy relative to other treatments, the following table summarizes key findings from comparative studies:

Drug Intraocular Pressure Reduction (%) Neuroprotective Effects Adverse Reactions
Metipranolol20-29YesModerate
Timolol20-30LimitedModerate
Levobunolol20-28YesMinimal

化学反応の分析

メチプラノロールは、以下を含むさまざまな化学反応を受けます.

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤と、炭素上のパラジウムなどの触媒が含まれます. これらの反応から生成される主な生成物には、デスアセチルメチプラノロールおよびその他の置換誘導体が含まれます .

科学的研究への応用

メチプラノロールは、幅広い科学的研究への応用があります.

類似化合物との比較

生物活性

Metipranolol is a non-selective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure (IOP) in conditions like chronic open-angle glaucoma and ocular hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and potential adverse effects.

Metipranolol exerts its therapeutic effects by blocking both beta-1 and beta-2 adrenergic receptors. This blockade leads to a reduction in aqueous humor production, which is crucial for lowering IOP. The exact mechanism by which metipranolol achieves this effect remains partially understood, but it is believed to involve decreased blood flow to the ciliary body and iris root, thereby reducing the formation of aqueous humor without significantly affecting pupil size or accommodation .

Pharmacokinetics

  • Absorption: Rapid absorption upon topical administration.
  • Peak Effect: Achieved within approximately 2 hours.
  • Duration of Action: Reduces IOP for up to 24 hours.
  • Half-Life: Approximately 3 hours .

Clinical Efficacy

Metipranolol has been shown to effectively lower IOP in various clinical studies. A multicenter study demonstrated that patients treated with 0.1% metipranolol experienced an average reduction in IOP of 5.6 mmHg after four weeks, with sustained efficacy over 16 weeks showing an average reduction of 5.9 mmHg (approximately 25% reduction) from baseline .

Comparative Efficacy

In comparative studies, metipranolol has shown similar efficacy to other beta-blockers such as timolol and levobunolol. Specifically, it produced comparable reductions in IOP ranging from 20% to 29% from baseline measurements over periods extending up to four months .

Case Studies and Observational Findings

  • Lipid Peroxidation and Retinal Protection:
    A study found that metipranolol uniquely blunted nitric oxide-induced lipid peroxidation and apoptosis in retinal photoreceptors compared to other antiglaucoma medications. This suggests a protective role against oxidative stress-related damage in ocular tissues .
  • Granulomatous Anterior Uveitis:
    A significant association was noted between metipranolol use and episodes of granulomatous anterior uveitis in patients undergoing treatment for glaucoma. In a reported series, metipranolol was implicated in 54 out of 56 episodes of this condition, indicating a potential adverse reaction that led to its withdrawal from clinical use in the UK .

Adverse Effects

While metipranolol is generally well-tolerated, some patients report mild side effects such as burning or stinging upon instillation. More serious concerns include the aforementioned granulomatous anterior uveitis and potential systemic effects due to its beta-blocking properties .

Summary Table of Key Findings

Characteristic Details
Drug Class Non-selective beta-adrenergic antagonist
Indications Ocular hypertension, chronic open-angle glaucoma
Mechanism of Action Reduces aqueous humor production
Efficacy Reduces IOP by 20-29% from baseline
Common Side Effects Mild stinging/burning; risk of uveitis
Unique Findings Protective against retinal oxidative damage

特性

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIPXWYNLPYNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046078
Record name Metipranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metipranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.73e-01 g/L
Record name Metipranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metipranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although it is known that metipranolol binds the beta1 and beta2 adrenergic receptors, the mechanism of metipranolol's action is not known. It has no significant intrinsic sympathomimetic activity, and has only weak local anesthetic (membrane-stabilizing) and myocardial depressant activity. It appears that the ophthalmic beta-adrenergic blocking agents reduce aqueous humor production, as demonstrated by tonography and fluorophotometry. A slight increase in aqueous humor outflow may be an additional mechanism.
Record name Metipranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

22664-55-7
Record name Metipranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22664-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metipranolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metipranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metipranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metipranolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METIPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39AL81KEB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metipranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105-107 °C, 105 - 107 °C
Record name Metipranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metipranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metipranolol
Reactant of Route 2
Reactant of Route 2
Metipranolol
Reactant of Route 3
Reactant of Route 3
Metipranolol
Reactant of Route 4
Reactant of Route 4
Metipranolol
Reactant of Route 5
Reactant of Route 5
Metipranolol
Reactant of Route 6
Reactant of Route 6
Metipranolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。